molecular formula C23H23NO5 B2861013 (Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 848205-54-9

(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2861013
CAS No.: 848205-54-9
M. Wt: 393.439
InChI Key: JIIIQUREJFTNED-BKUYFWCQSA-N
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Description

(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a benzofuran-derived compound featuring a conjugated benzylidene moiety at the 2-position of the benzofuran core. The Z-configuration of the benzylidene group is critical for its stereochemical and electronic properties. The morpholine-4-carboxylate ester at the 6-position introduces polar functionality, balancing solubility and interaction with biological targets.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-15(2)17-5-3-16(4-6-17)13-21-22(25)19-8-7-18(14-20(19)29-21)28-23(26)24-9-11-27-12-10-24/h3-8,13-15H,9-12H2,1-2H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIIQUREJFTNED-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran moiety and a morpholine ring. Its molecular formula is C20H23NO4C_{20}H_{23}NO_4, and it exhibits properties typical of both benzofuran derivatives and morpholine-based compounds.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities, including:

  • Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, potentially through the scavenging of free radicals.
  • Antiplatelet Activity : Similar compounds have demonstrated the ability to inhibit platelet aggregation, which is crucial in preventing thrombotic events.
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structures can inhibit microbial growth, suggesting potential applications in treating infections.

The biological activities of this compound may be attributed to various mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate electron donation, neutralizing free radicals.
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in platelet aggregation or microbial metabolism, similar to other benzofuran derivatives.
  • Interaction with Cellular Receptors : It may interact with various cellular receptors, influencing signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:

StudyCompoundBiological ActivityFindings
3-benzylideneisobenzofuran-1(3H)-onesAntioxidant & AntiplateletShowed IC50 values indicating potent activity against platelet aggregation and high antioxidant capacity.
2,3-dihydro-3,8-diphenylbenzo[1,4]oxazinesCholesterol Ester Transfer Protein InhibitorIC50 = 26 nM; favorable pharmacokinetic profile.
Various benzaldehyde derivativesAntimicrobialIndicated potential for inhibiting microbial growth through structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate (CAS 859139-03-0)

This analog (CAS 859139-03-0) shares the benzofuran-morpholine carboxylate scaffold but differs in the benzylidene substituents (3,4-dimethoxy vs. 4-isopropyl). Below is a comparative analysis of their structural and hypothesized physicochemical properties:

Property Target Compound (4-isopropyl substituent) Analog (3,4-dimethoxy substituent)
Molecular Formula C22H23NO5 C21H21NO7
Molecular Weight (g/mol) 381.43 (calculated) 399.39 (calculated)
Substituent Electronic Effects Electron-donating (alkyl group) Electron-donating (methoxy groups)
Lipophilicity (Predicted logP) Higher (~3.5) Moderate (~2.8)
Solubility Lower aqueous solubility due to isopropyl Higher solubility due to polar methoxy

Key Differences and Implications:

Substituent Bulk and Lipophilicity : The 4-isopropyl group increases steric bulk and lipophilicity compared to the 3,4-dimethoxy substituents. This may enhance membrane permeability and bioavailability in biological systems but reduce aqueous solubility .

This could influence binding affinities in enzymatic or receptor-based applications.

Synthetic Accessibility : The synthesis of the 3,4-dimethoxy analog may involve milder conditions due to the stability of methoxy groups, whereas the isopropyl substituent might require protection/deprotection strategies to avoid steric hindrance during coupling reactions.

Research Findings and Methodological Considerations

  • Spectrofluorometry vs. Tensiometry: Techniques like spectrofluorometry and tensiometry, used for critical micelle concentration (CMC) determination in surfactants (e.g., quaternary ammonium compounds), could theoretically apply to assess aggregation behavior of benzofuran derivatives. However, the target compound’s non-ionic nature and structural complexity may necessitate alternative characterization methods .
  • Crystallography and SHELX : Structural elucidation of such compounds often relies on X-ray crystallography. SHELX remains a gold-standard tool for refining small-molecule structures, though its limitations in handling highly flexible moieties (e.g., morpholine rings) may require complementary computational modeling .

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